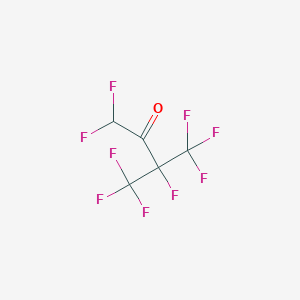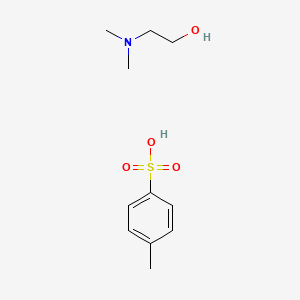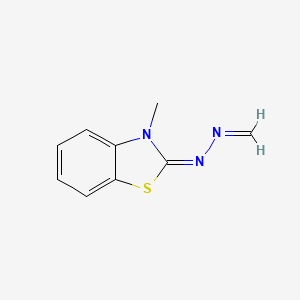![molecular formula C16H23N3O6 B14509175 N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine CAS No. 63323-27-3](/img/structure/B14509175.png)
N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine is a synthetic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitrophenyl group attached to a butanoyl backbone, with L-leucine as a part of its structure. It is often studied for its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine typically involves multiple steps, including the protection of functional groups, formation of the butanoyl backbone, and subsequent attachment of the nitrophenyl group. Common reagents used in the synthesis include amino acids, protecting agents, and nitrobenzene derivatives. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the hydroxyl position.
科学的研究の応用
N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of aminopeptidase B.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit aminopeptidase B by binding to the active site and preventing substrate access. This inhibition can modulate various biological pathways, leading to potential therapeutic effects.
類似化合物との比較
Bestatin: A known inhibitor of aminopeptidases, structurally similar but lacks the nitrophenyl group.
Leucine derivatives: Compounds with similar leucine backbones but different substituents.
Uniqueness: N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications.
特性
CAS番号 |
63323-27-3 |
|---|---|
分子式 |
C16H23N3O6 |
分子量 |
353.37 g/mol |
IUPAC名 |
(2S)-2-[[3-amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H23N3O6/c1-9(2)7-13(16(22)23)18-15(21)14(20)12(17)8-10-3-5-11(6-4-10)19(24)25/h3-6,9,12-14,20H,7-8,17H2,1-2H3,(H,18,21)(H,22,23)/t12?,13-,14?/m0/s1 |
InChIキー |
AXNJBMQISBJVSJ-MOKVOYLWSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)[N+](=O)[O-])N)O |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)[N+](=O)[O-])N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14509093.png)


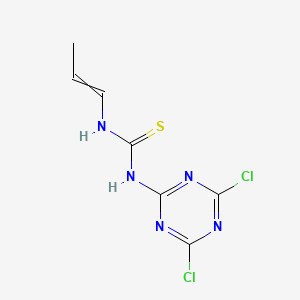

![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)
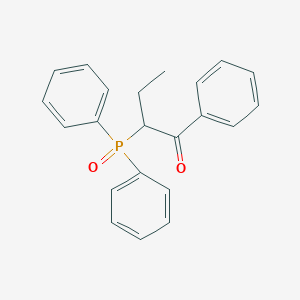
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)

![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)
